

Technical Guide: Synthesis and Characterization of 2-Azaspiro[3.4]oct-6-ene

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Compound of Interest

Compound Name: 2-Azaspiro[3.4]oct-6-ene

CAS No.: 1638766-90-1

Cat. No.: B3323474

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Executive Summary: The "Escaping Flatland" Mandate

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D), sp³-rich architectures is critical for improving physicochemical properties (solubility, metabolic stability) and exploring novel chemical space. The **2-azaspiro[3.4]oct-6-ene** scaffold represents a privileged structural motif. It offers a conformationally restricted spirocyclic core that positions exit vectors in unique orientations, distinct from standard piperidine or pyrrolidine analogs.

This guide details the robust synthesis, characterization, and strategic application of tert-butyl **2-azaspiro[3.4]oct-6-ene-2-carboxylate** (the N-Boc protected form), a versatile building block for high-value pharmaceutical intermediates.

Structural Analysis & Retrosynthesis

The **2-azaspiro[3.4]oct-6-ene** core consists of a strained four-membered azetidine ring spiro-fused to a five-membered cyclopentene ring. The presence of the alkene at the C6 position

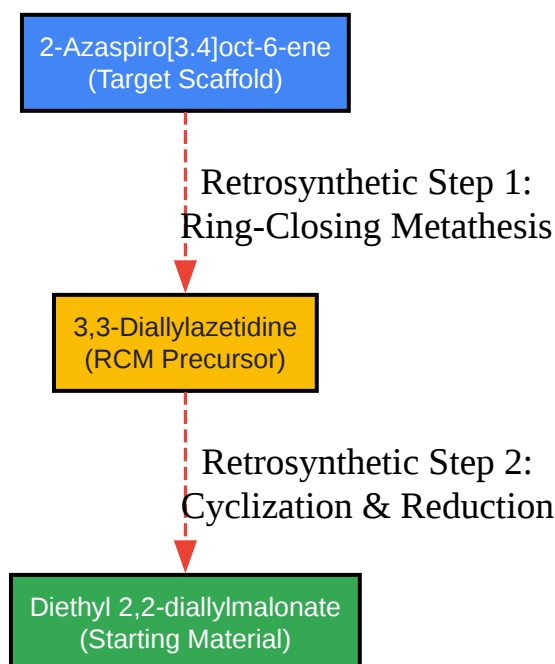
provides a critical handle for further functionalization (e.g., hydroboration, epoxidation, dihydroxylation), making this scaffold a "divergent intermediate."

Retrosynthetic Logic

The most scalable and reliable method for constructing this spiro-alkene is Ring-Closing Metathesis (RCM). This approach disconnects the C6-C7 double bond, revealing a 3,3-diallylazetidene precursor. This precursor, in turn, can be traced back to a 2,2-diallyl-1,3-propanediol derivative, synthesized via classical malonate alkylation.

Key Advantages of this Route:

- Scalability: Avoids the use of unstable cyclobutanone intermediates.
- Versatility: The RCM step is highly tolerant of functional groups.
- Safety: Minimizes the use of high-energy reagents typically associated with [2+2] cycloadditions.



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Caption: Retrosynthetic disconnection of the **2-azaspiro[3.4]oct-6-ene** scaffold.

Detailed Experimental Protocols

Phase 1: Synthesis of the RCM Precursor (N-Boc-3,3-diallylazetididine)

This phase constructs the quaternary center and the azetididine ring.

Step 1.1: Double Alkylation of Diethyl Malonate

- Reagents: Diethyl malonate (1.0 eq), Allyl bromide (2.2 eq), NaH (2.5 eq), DMF/THF.
- Protocol:
 - Suspend NaH (60% dispersion) in dry THF at 0°C under N₂.
 - Add diethyl malonate dropwise. Stir for 30 min.
 - Add allyl bromide slowly (exothermic).
 - Reflux for 4 hours.
 - Workup: Quench with saturated NH₄Cl, extract with EtOAc.
 - Yield: >90% of Diethyl 2,2-diallylmalonate.

Step 1.2: Reduction to Diol

- Reagents: LiAlH₄ (2.5 eq), THF.
- Protocol:
 - Add diester solution to LiAlH₄ suspension at 0°C.
 - Warm to RT and reflux for 2 hours.
 - Workup: Fieser workup (H₂O, 15% NaOH, H₂O). Filter precipitate.[\[1\]](#)
 - Product: 2,2-Diallyl-1,3-propanediol.

Step 1.3: Azetidine Ring Formation (The "Mesylation-Cyclization" Sequence)

- Reagents: MsCl (2.2 eq), Et₃N, DCM; then Benzylamine (3.0 eq) or Tosylamide.
- Note: Using tosylamide allows for easier detosylation/Boc-protection, but benzylamine is often cheaper for scale-up.
- Protocol:
 - Convert diol to bis-mesylate using MsCl/Et₃N in DCM at 0°C.
 - Heat bis-mesylate with benzylamine (neat or in CH₃CN) at 80°C for 16h.
 - Product: 1-Benzyl-3,3-diallylazetidine.
 - Protection Swap: Hydrogenolysis (Pd/C, H₂, Boc₂O) is not suitable here due to the allyl groups.
 - Alternative: Use 1-chloroethyl chloroformate (ACE-Cl) to remove benzyl, then treat with Boc₂O.
 - Final Precursor: tert-Butyl 3,3-diallylazetidine-1-carboxylate.

Phase 2: Ring-Closing Metathesis (RCM)

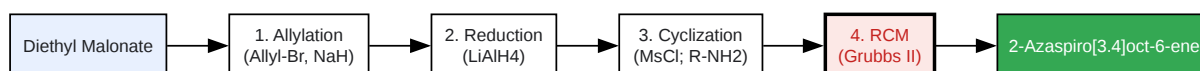
This is the critical step forming the spiro-alkene.

Step 2.1: Grubbs Cyclization

- Reagents: Grubbs Catalyst 2nd Generation (2-5 mol%), DCM (degassed).
- Concentration: 0.05 M (High dilution is mandatory to prevent intermolecular polymerization).
- Protocol:
 - Dissolve tert-butyl 3,3-diallylazetidine-1-carboxylate in anhydrous, degassed DCM.
 - Add Grubbs II catalyst in one portion under Argon.

- Reflux (40°C) for 2-4 hours. Monitor by TLC (disappearance of starting material).
- Scavenging: Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) and stir for 1 hour.
- Filter through a pad of Celite.
- Concentrate and purify via flash chromatography (Hexanes/EtOAc 9:1).

Yield: Typically 85-95%. Product: tert-Butyl **2-azaspiro[3.4]oct-6-ene-2-carboxylate**.



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Caption: Step-by-step synthetic workflow for the target spirocycle.

Characterization Data

The following data confirms the structure of tert-Butyl **2-azaspiro[3.4]oct-6-ene-2-carboxylate**.

Technique	Parameter	Observed Data (Typical)	Interpretation
¹ H NMR	Alkene	δ 5.75 (s, 2H)	The olefinic protons in the 5-membered ring (singlet implies symmetry).
Azetidine	δ 3.85 (s, 4H)	The methylene protons of the azetidine ring (N-CH ₂ -C).	
Allylic	δ 2.45 (s, 4H)	The methylene protons of the cyclopentene ring (C-CH ₂ -C=).	
Boc	δ 1.45 (s, 9H)	tert-Butyl group.	
¹³ C NMR	Carbonyl	δ 156.2	Carbamate (Boc) carbonyl.
Alkene	δ 128.5	The sp ² carbons of the cyclopentene.	
Quaternary	δ 42.1	The spiro carbon center.	
Azetidine	δ 58.5	The N-CH ₂ carbons.	
Allylic	δ 44.0	The CH ₂ carbons in the cyclopentene ring.	
HRMS	[M+H] ⁺	Calc: 210.1494	Confirms formula C ₁₂ H ₁₉ NO ₂ .

Key Diagnostic Feature: The disappearance of terminal alkene signals (δ 5.0-5.1, 5.8-5.9) from the diallyl precursor and the appearance of the internal cyclic alkene signal (δ 5.75) is the primary confirmation of successful RCM.

Strategic Applications & Functionalization

The C6-alkene is not just a structural feature; it is a reactive handle.

- Saturated Scaffold: Hydrogenation (H₂, Pd/C) yields 2-azaspiro[3.4]octane, a bioisostere of spiro[3.3]heptane but with different vector geometry.
- Epoxidation: Treatment with mCPBA yields the spiro-epoxide, allowing for ring-opening with nucleophiles to create 6,7-substituted derivatives.
- Dihydroxylation: Upjohn conditions (OsO₄, NMO) yield the cis-diol, increasing polarity and water solubility.

Case Study: SSTR5 Antagonists Researchers at Takeda and SCOHIA Pharma utilized the 2,6-diazaspiro[3.4]octane core (a diaza-analog) to develop potent SSTR5 antagonists for Type 2 Diabetes treatment. The **2-azaspiro[3.4]oct-6-ene** scaffold offers similar "vectorization" properties, allowing the precise positioning of pharmacophores to engage deep binding pockets while maintaining a low molecular weight profile.

References

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